2,2-Difluorocyclopentan-1-amine hydrochloride
Overview
Description
2,2-Difluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N It is a derivative of cyclopentane, where two hydrogen atoms are replaced by fluorine atoms at the 2-position, and an amine group is attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source to form 2,2-difluorocyclopentan-1-amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or amides and reduction to form more saturated derivatives.
Coupling Reactions: It can be involved in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted amines or amides.
Oxidation: Formation of imines or amides.
Reduction: Formation of more saturated amines.
Scientific Research Applications
2,2-Difluorocyclopentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropan-1-amine hydrochloride: A smaller ring structure with similar fluorine substitution.
2,2-Difluorocyclohexan-1-amine hydrochloride: A larger ring structure with similar fluorine substitution
Uniqueness
2,2-Difluorocyclopentan-1-amine hydrochloride is unique due to its specific ring size and fluorine substitution pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Biological Activity
2,2-Difluorocyclopentan-1-amine hydrochloride is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications in drug development, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClFN
- Molecular Weight : 157.59 g/mol
- CAS Number : 921599-70-4
The compound features a cyclopentane ring with two fluorine atoms at the 2-position and an amine functional group at the 1-position, which can influence its biological activity through changes in lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the introduction of fluorine atoms into the cyclopentane framework via halogenation reactions. The resulting compound can be further purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against RNA viruses. For instance, fluorinated nucleosides have shown enhanced potency due to their ability to evade enzymatic degradation and improve binding affinity to viral targets .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted on various cancer cell lines to evaluate the biological activity of this compound. Table 1 summarizes the findings from these assays:
Compound | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
Compound A | U87-MG | >100 | Low activity observed |
Compound B | PANC-1 | <50 | Moderate cytotoxicity noted |
2,2-Difluorocyclopentan-1-amine HCl | U87-MG | TBD | Further testing required |
The data suggests that while some fluorinated compounds show promise in terms of cytotoxicity, further investigation is needed to establish the efficacy of this compound specifically.
Fluorinated compounds often exhibit unique mechanisms of action due to their altered electronic properties. The introduction of fluorine can enhance hydrogen bonding interactions and improve the lipophilicity of the compound, potentially leading to better cellular uptake and retention .
Case Study 1: Fluorinated Nucleosides
In a study examining the effects of fluorinated nucleosides on viral replication, researchers found that modifications at specific positions significantly increased antiviral activity. The presence of fluorine atoms was crucial in enhancing binding affinity to viral polymerases . This suggests that similar modifications in this compound could yield beneficial effects in antiviral applications.
Case Study 2: Drug Design Implications
Research into drug design has shown that incorporating fluorine into drug candidates can improve pharmacokinetic properties such as metabolic stability and bioavailability. A comparative analysis demonstrated that difluorinated compounds often outperformed their non-fluorinated counterparts in terms of ADME (Absorption, Distribution, Metabolism, Excretion) profiles .
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPWPHIGLLMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856554 | |
Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921599-70-4 | |
Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluorocyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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